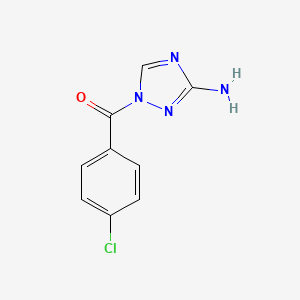
(3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a chlorophenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted triazole and chlorophenyl derivatives with various functional groups.
Scientific Research Applications
(3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
- (3-amino-1H-1,2,4-triazol-1-yl)(4-bromophenyl)methanone
- (3-amino-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone
- (3-amino-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone
Comparison:
- Uniqueness: The presence of the chlorophenyl group in (3-amino-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone distinguishes it from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and biological activity.
- Properties: The different substituents on the phenyl ring (chlorine, bromine, fluorine, methyl) can lead to variations in the compound’s physical and chemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C9H7ClN4O |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
(3-amino-1,2,4-triazol-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-6(2-4-7)8(15)14-5-12-9(11)13-14/h1-5H,(H2,11,13) |
InChI Key |
IQEKHDRZPQBDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















